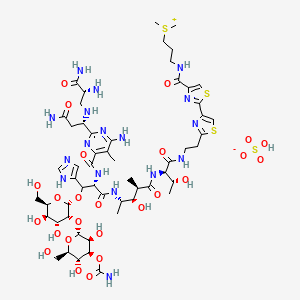

Bleomycin (sulfate)

Description

A complex of related glycopeptide antibiotics from Streptomyces verticillus consisting of bleomycin A2 and B2. It inhibits DNA metabolism and is used as an antineoplastic, especially for solid tumors.

Properties

IUPAC Name |

3-[[2-[2-[2-[[(2R,3R)-2-[[(2R,3R,4S)-4-[[(2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2R)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2S,3R,4R,5R,6R)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium;hydrogen sulfate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H83N17O21S3.H2O4S/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6;1-5(2,3)4/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88);(H2,1,2,3,4)/t21-,22+,23-,24-,25+,29-,30-,34-,35+,36-,37+,38-,39-,40+,41?,42+,43-,53-,54-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUIABRMSWOKTOF-PATWWPTKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@H](C(=O)N)N)C(=O)N[C@@H](C(C2=CN=CN2)O[C@@H]3[C@@H]([C@@H]([C@H]([C@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@@H](C)[C@@H]([C@@H](C)C(=O)N[C@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O.OS(=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H85N17O25S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1512.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9041-93-4 | |

| Record name | Bleomycin, sulfate (salt) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bleomycin (Sulfate) on DNA

For Researchers, Scientists, and Drug Development Professionals

Bleomycin (B88199), a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent antineoplastic agent used in the treatment of various cancers, including Hodgkin's lymphoma, testicular cancer, and squamous cell carcinomas.[1][2] Its therapeutic efficacy stems from its ability to induce sequence-selective damage to cellular DNA, leading to cell cycle arrest and apoptosis.[1][3] This guide provides a detailed examination of the molecular mechanisms underpinning Bleomycin's action on DNA, complete with quantitative data, experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and drug development applications.

Core Mechanism: A Multi-Step Process of DNA Degradation

The cytotoxic effects of Bleomycin are primarily mediated through the induction of single- and double-strand breaks in DNA.[3][4] This process is not direct but involves a cascade of events initiated by the formation of a metallo-bleomycin complex.

1. Chelation of Metal Ions and Activation: Bleomycin's activity is critically dependent on its ability to chelate metal ions, most notably iron (Fe²⁺).[1][5] The drug possesses a metal-binding domain that coordinates with Fe²⁺. In the presence of molecular oxygen (O₂), this complex undergoes a one-electron reduction to form an "activated bleomycin" complex, a transient Fe(III)-peroxide species.[5][6] This activated complex is the primary agent responsible for DNA damage.

2. DNA Binding and Intercalation: The Bleomycin molecule has distinct domains that facilitate its interaction with DNA.[1][7] The bithiazole rings of the molecule intercalate between DNA base pairs, while other domains bind to the minor groove.[1][7] This binding is not random; Bleomycin shows a preference for cleaving DNA at 5'-GT-3' and 5'-GC-3' sequences.[8][9]

3. Generation of Reactive Oxygen Species (ROS) and DNA Cleavage: Once bound to DNA, the activated Bleomycin complex initiates the cleavage process by abstracting a hydrogen atom from the C4' position of the deoxyribose sugar backbone.[5][10] This generates a C4'-radical intermediate. The fate of this radical and the resulting DNA lesion depends on the local oxygen concentration.

-

Oxygen-Dependent Pathway: In the presence of sufficient oxygen, the C4'-radical undergoes a series of reactions that lead to the direct scission of the DNA strand. This process results in the formation of a 3'-phosphoglycolate and a 5'-phosphate at the termini of the break, along with the release of a base propenal.[5]

-

Oxygen-Independent Pathway: Under low oxygen conditions, the C4'-radical can be oxidized to form an alkali-labile 4'-oxidized abasic site.[5]

While single-strand breaks (SSBs) are more common, the double-strand breaks (DSBs) are considered the most cytotoxic lesions, as they are more difficult for the cell to repair.[1][4] It is proposed that a single Bleomycin molecule can cause a DSB without dissociating from the DNA.[4][11]

Quantitative Analysis of Bleomycin-DNA Interactions

The efficiency of Bleomycin-induced DNA cleavage is influenced by several factors, including the specific Bleomycin analogue, DNA sequence, and the presence of cofactors. The following tables summarize key quantitative data from the literature.

| Bleomycin Analogue | Substrate | ss:ds Cleavage Ratio | Relative Cleavage Efficiency | Reference |

| Bleomycin A2 | Hairpin DNA | 3.4 : 1 | - | [4] |

| Bleomycin A5 | Hairpin DNA | 3.1 ± 0.3 : 1 | - | [4] |

| CD-BLM | Hairpin DNA | 6.7 ± 1.2 : 1 | ~5-fold less than A5 | [4] |

| Bleomycin A5 | Supercoiled Plasmid | 5.8 : 1 | - | [4] |

| CD-BLM | Supercoiled Plasmid | 2.8 : 1 | ~50% of A5 | [4] |

| Experimental Condition | Observation | Reference |

| Low Bleomycin concentrations (2.5 to 10 µM) | Activation mixture diluted 10-fold | [4] |

| High Bleomycin concentrations (10 to 50 µM) | Activation mixture used without dilution | [4] |

| Incubation Temperature | 4°C for 10 minutes | [4] |

Cellular Responses to Bleomycin-Induced DNA Damage

The DNA strand breaks caused by Bleomycin trigger a robust cellular response, primarily orchestrated by the DNA damage response (DDR) pathway.[12] This can lead to several outcomes, including cell cycle arrest, senescence, or apoptosis.

1. Cell Cycle Arrest: Upon sensing DNA damage, the cell cycle is halted to allow time for repair.[1] This is often mediated by the activation of tumor suppressor proteins like p53.[12][13] Activated p53 can induce the expression of p21, a cyclin-dependent kinase inhibitor, leading to arrest in the G1/S and G2/M phases of the cell cycle.[13][14] Studies have shown that Bleomycin treatment can induce G2/M phase arrest.[14]

2. Apoptosis (Programmed Cell Death): If the DNA damage is too severe to be repaired, the cell undergoes apoptosis. Bleomycin can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1]

-

Intrinsic Pathway: DNA damage can lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3.[1]

-

Extrinsic Pathway: Bleomycin has been shown to upregulate the expression of Fas and FasL, components of the death receptor pathway.[15][16] Activation of this pathway leads to the recruitment of FADD (Fas-Associated Death Domain) and the subsequent activation of caspase-8.[17][18] Interestingly, some studies suggest that Bleomycin-induced apoptosis is primarily dependent on the extrinsic pathway, with caspase-8 activation preceding that of caspases-3 and -6.[17][18]

Experimental Protocols

Reproducible and rigorous experimental design is paramount in studying the effects of Bleomycin. Below are detailed methodologies for key assays.

This assay is used to precisely quantify single- and double-strand breaks at specific nucleotide sequences.[10]

1. DNA Preparation and Labeling:

-

Synthesize a hairpin oligonucleotide containing a known Bleomycin cleavage "hot spot" (e.g., 5'-GT-3' or 5'-GC-3').

-

End-label the 5' terminus of the hairpin DNA with [γ-³²P]ATP using T4 polynucleotide kinase.

-

Purify the radiolabeled hairpin DNA via polyacrylamide gel electrophoresis (PAGE).

2. Cleavage Reaction:

-

Prepare a reaction mixture containing:

-

³²P-labeled hairpin DNA (~40,000 cpm)

-

10 mM sodium cacodylate buffer, pH 7.0

-

MgCl₂

-

-

Initiate the reaction by adding freshly prepared Fe(II) (e.g., 5 µM) and the desired concentration of Bleomycin A2 or A5.

-

Incubate the reaction at 25°C for 30 minutes.

3. Product Analysis:

-

Quench the reaction by adding a loading buffer containing formamide (B127407) and tracking dyes.

-

For single-strand cleavage analysis, denature the samples by heating at 90°C for 10 minutes and separate the fragments on a high-resolution denaturing polyacrylamide gel.

-

For double-strand cleavage analysis, run the samples on a native polyacrylamide gel.

-

Visualize the DNA fragments using a phosphorimager and quantify the band intensities to determine the ratio of single- to double-strand breaks.[10]

This assay assesses the ability of Bleomycin to introduce nicks in supercoiled plasmid DNA, leading to its conversion to relaxed circular and linear forms.[10]

1. Reaction Setup:

-

Prepare a reaction mixture containing:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

50 mM HEPES buffer, pH 7.5

-

NaCl

-

Varying concentrations of Bleomycin.

-

-

Initiate the cleavage reaction by adding Fe(II). The reaction relies on aerobic conditions for O₂.

2. Incubation:

-

Incubate the reaction mixture at 37°C for 30 minutes.

3. Product Separation and Analysis:

-

Stop the reaction by adding a loading buffer containing EDTA.

-

Separate the different plasmid topoisomers (supercoiled, relaxed circular, and linear) using 1% agarose (B213101) gel electrophoresis.[19]

-

Stain the gel with ethidium (B1194527) bromide and visualize under UV light.

-

Quantify the amount of each plasmid form using densitometry to determine the extent of single- and double-strand cleavage.[10]

This technique is used to identify the specific DNA sequences where Bleomycin binds.

1. Probe Preparation:

-

Prepare a singly end-labeled, double-stranded DNA probe of high specific activity containing the putative Bleomycin binding site.[20] The fragment size should ideally be between 100 and 700 bp.[20]

2. Binding Reaction:

-

Incubate the radiolabeled DNA probe with varying concentrations of Bleomycin in a suitable binding buffer (e.g., 75 mM Tris-HCl pH 7.4, 250 mM KCl, 0.5 mM EGTA, 25% glycerol, 2.5 mM DTT).[21]

-

Allow the binding to reach equilibrium (e.g., 30 minutes at 26°C).[21]

3. DNase I Digestion:

-

Add a pre-determined, limiting amount of DNase I to the binding reaction. The concentration of DNase I should be titrated to achieve, on average, one random nick per DNA molecule.[20]

-

Incubate for a short period (e.g., 1-2 minutes) to allow for partial digestion.

4. Product Analysis:

-

Stop the reaction with a stop solution (e.g., containing EDTA and SDS).[21]

-

Purify the DNA fragments (e.g., by phenol-chloroform extraction and ethanol (B145695) precipitation).

-

Resolve the fragments on a denaturing polyacrylamide sequencing gel.

-

The region where Bleomycin is bound will be protected from DNase I digestion, resulting in a "footprint" or a gap in the ladder of DNA fragments compared to a control reaction without Bleomycin.

Conclusion

Bleomycin's mechanism of action on DNA is a complex and fascinating process that has been the subject of extensive research. Its ability to generate DNA strand breaks through a metal- and oxygen-dependent mechanism underlies its potent anticancer activity. A thorough understanding of this mechanism, from the initial binding and activation to the downstream cellular responses, is crucial for optimizing its therapeutic use and for the development of novel DNA-targeting agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of oncology and drug development.

References

- 1. What is the mechanism of Bleomycin Sulfate? [synapse.patsnap.com]

- 2. Bleomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Mechanistic studies on bleomycin-mediated DNA damage: multiple binding modes can result in double-stranded DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activated bleomycin. A transient complex of drug, iron, and oxygen that degrades DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular dynamics simulations exploring the interaction between DNA and metalated bleomycin [scirp.org]

- 8. Differences between sites of binding to DNA and strand cleavage for complexes of bleomycin with iron or cobalt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pnas.org [pnas.org]

- 12. What is the mechanism of Bleomycin Hydrochloride? [synapse.patsnap.com]

- 13. atsjournals.org [atsjournals.org]

- 14. Bleomycin Inhibits Proliferation via Schlafen-Mediated Cell Cycle Arrest in Mouse Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. journals.physiology.org [journals.physiology.org]

- 17. scholar.usuhs.edu [scholar.usuhs.edu]

- 18. Bleomycin induces the extrinsic apoptotic pathway in pulmonary endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bento.bio [bento.bio]

- 20. med.upenn.edu [med.upenn.edu]

- 21. research.fredhutch.org [research.fredhutch.org]

a

Please provide a specific topic for the in-depth technical guide or whitepaper. The current topic "a" is too broad and does not allow for the creation of the detailed content you have requested.

To generate a valuable and accurate guide for researchers, scientists, and drug development professionals, please specify a particular molecule, pathway, disease, technology, or scientific concept. For example, you could specify:

-

A specific protein or gene: e.g., "p53 tumor suppressor" or "CRISPR-Cas9 gene editing"

-

A signaling pathway: e.g., "the MAPK/ERK signaling pathway"

-

A disease: e.g., "the molecular basis of Alzheimer's disease"

-

A therapeutic modality: e.g., "the development of mRNA vaccines"

-

A research technique: e.g., "the application of mass spectrometry in proteomics"

Once you provide a specific topic, I can proceed with gathering the necessary information, structuring the data, detailing experimental protocols, and creating the required Graphviz diagrams according to your detailed instructions.

Bleomycin (Sulfate) as a Radiomimetic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bleomycin (B88199), a glycopeptide antibiotic isolated from the bacterium Streptomyces verticillus, is a potent chemotherapeutic agent widely utilized in the treatment of various malignancies, including squamous cell carcinomas, lymphomas, and testicular cancer. Its clinical efficacy is largely attributed to its ability to induce DNA strand breaks, mimicking the effects of ionizing radiation, thereby classifying it as a radiomimetic agent. This technical guide provides an in-depth overview of the core mechanisms of bleomycin, focusing on its mode of action, the cellular signaling pathways it modulates, and detailed experimental protocols for its study.

Mechanism of Action: DNA Damage

The primary cytotoxic effect of bleomycin stems from its ability to cause both single- and double-strand breaks in DNA. This process is critically dependent on the presence of a metal ion, typically iron (Fe²⁺), and molecular oxygen.

The mechanism unfolds in a series of steps:

-

Complex Formation: Bleomycin chelates with ferrous iron (Fe²⁺) to form an active complex.

-

Activation: In the presence of molecular oxygen, this complex is reduced to generate a highly reactive oxygen species, often described as a pseudoenzyme.

-

DNA Binding and Cleavage: The activated bleomycin complex intercalates with DNA, preferentially at 5'-GT-3' and 5'-GC-3' sequences. It then abstracts a hydrogen atom from the C4' position of the deoxyribose sugar, leading to the formation of a radical. This ultimately results in strand scission, producing a base propenal and a phosphoglycolate terminus. While single-strand breaks are more frequent, the induction of double-strand breaks is considered the primary source of bleomycin's cytotoxicity.

Cellular Responses to Bleomycin-Induced Damage

Cells respond to bleomycin-induced DNA damage through a variety of mechanisms, including cell cycle arrest, apoptosis, and cellular senescence.

Cell Cycle Arrest

Upon sensing DNA damage, cells activate complex signaling pathways to halt cell cycle progression, allowing time for DNA repair. Bleomycin predominantly induces a G2/M phase arrest. This arrest is mediated by the DNA damage response (DDR) pathway, involving the activation of kinases such as ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related). These kinases phosphorylate downstream targets, including the tumor suppressor protein p53 and the checkpoint kinases Chk1 and Chk2, which in turn inhibit the activity of cyclin-dependent kinases required for mitotic entry.

Apoptosis

If the DNA damage is too severe to be repaired, cells undergo programmed cell death, or apoptosis. Bleomycin can induce apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

-

Extrinsic Pathway: Bleomycin has been shown to upregulate the expression of Fas and Fas ligand (FasL), leading to the activation of the extrinsic apoptotic pathway. This involves the recruitment of the adaptor protein FADD (Fas-Associated Death Domain) and pro-caspase-8 to form the Death-Inducing Signaling Complex (DISC), leading to the activation of caspase-8 and subsequent executioner caspases.

-

Intrinsic Pathway: The DNA damage caused by bleomycin can also trigger the intrinsic apoptotic pathway. This involves the activation of pro-apoptotic proteins like Bax, leading to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the activation of caspase-9.

Cellular Senescence

In some contexts, bleomycin can induce a state of irreversible growth arrest known as cellular senescence. This is characterized by distinct morphological changes, including an enlarged and flattened cell shape, and the expression of senescence-associated β-galactosidase (SA-β-gal). The induction of senescence by bleomycin is often dependent on the p53/p21 signaling pathway.

Quantitative Data

The following tables summarize quantitative data regarding the effects of bleomycin on various cell lines.

Table 1: IC50 Values of Bleomycin in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| UT-SCC-19A | Squamous Cell Carcinoma | 0.004 | |

| CAL-85-1 | Breast Cancer | 0.027 | |

| HAL-01 | Leukemia | 0.042 | |

| LU-99A | Lung Cancer | 0.043 | |

| HCT116 | Colon Cancer | 11.6 ± 1.5 | |

| HeLa | Cervical Cancer | 55.4 ± 1.3 | |

| HepG2 | Liver Cancer | 71.7 ± 4.1 | |

| A549 | Lung Cancer | 90.7 ± 3.8 | |

| ACHN | Kidney Cancer | 0.01 (parental) |

Table 2: Dose-Dependent Induction of Apoptosis and Cell Cycle Arrest by Bleomycin in A549 Cells

| Bleomycin Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (Annexin V+/PI-) | Percentage of Cells in G2/M Phase | Reference |

| 0 (Control) | 48 | Not specified | 10.9% | |

| 40 | 48 | Not specified | 33.1% | |

| 80 | 48 | Not specified | 29.7% | |

| 100 | 48 | 18.2 ± 1.2% | Not specified |

Experimental Protocols

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of Bleomycin sulfate (B86663) in complete medium. Remove the old medium and add 100 µL of the Bleomycin dilutions to the wells. Include untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

Methodology:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Bleomycin for the specified duration.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension to pellet the cells.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: This flow cytometry method quantifies the DNA content of cells to determine their distribution in different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Methodology:

-

Cell Seeding and Treatment: Treat cells with Bleomycin as described for the apoptosis assay.

-

Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol (B145695) while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples using a flow cytometer.

Senescence-Associated β-Galactosidase (SA-β-gal) Staining

Principle: Senescent cells express a β-galactosidase enzyme that is active at pH 6.0. This allows for their histochemical detection using the chromogenic substrate X-gal, which produces a blue color in senescent cells.

Methodology:

-

Cell Seeding and Treatment: Seed cells in a 12-well plate and treat with Bleomycin. Culture for an extended period (e.g., 10 days) to allow for the development of the senescent phenotype.

-

Fixation: Wash the cells twice with PBS and fix for 5 minutes at room temperature with a solution of 2% (v/v) paraformaldehyde and 0.2% (v/v) glutaraldehyde (B144438) in PBS.

-

Staining: Wash the cells with PBS and incubate with the freshly prepared SA-β-Gal staining solution (1 mg/mL X-gal in a citric acid/sodium phosphate (B84403) buffer, pH 6.0, containing MgCl₂, NaCl, K₃Fe(CN)₆, and K₄Fe(CN)₆) at 37°C in a non-CO₂ incubator for up to 18 hours.

-

Analysis: Stop the reaction by washing with PBS. Observe the cells under a microscope for the development of a blue color.

Western Blot Analysis for Key Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. Following Bleomycin treatment, this technique can be used to assess the activation of key proteins in the DNA damage response and apoptotic pathways, such as p53, p21, and cleaved caspases.

Methodology:

-

Cell Lysis and Protein Quantification: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel. Transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p53, anti-p21, anti-cleaved caspase-8, anti-cleaved caspase-3) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal. Perform densitometric analysis to quantify the protein expression levels, normalizing to a loading control like β-actin or GAPDH.

Visualizations

Signaling Pathways and Experimental Workflows

The Discovery and Genesis of Bleomycin: A Technical Guide to its Origin from Streptomyces verticillus

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biosynthesis of Bleomycin (B88199), a potent glycopeptide antibiotic with significant antitumor properties. It delves into the seminal work of Hamao Umezawa, who first isolated the compound from the fermentation broth of Streptomyces verticillus. This document details the experimental protocols for the fermentation of S. verticillus and the subsequent isolation and purification of Bleomycin. Furthermore, it presents quantitative data on production yields and purification efficiency. The guide also elucidates the intricate hybrid peptide-polyketide biosynthetic pathway of Bleomycin and its mechanism of action, all supported by diagrams generated using Graphviz (DOT language) for enhanced clarity.

Discovery and Origin

In 1962, the Japanese scientist Hamao Umezawa and his team at the Institute of Microbial Chemistry in Tokyo embarked on a screening program for novel anticancer agents from microbial sources.[1][2] This systematic search led to the landmark discovery of Bleomycin from the culture filtrates of the soil bacterium Streptomyces verticillus.[1][2] Initial screenings revealed that these filtrates possessed significant anticancer activity. Subsequent research focused on isolating and characterizing the active compound, which was identified as a mixture of related glycopeptides, with Bleomycin A2 and B2 being the major components.[1] The discovery was officially published in 1966, paving the way for the clinical development of Bleomycin as a chemotherapeutic agent.[3]

Quantitative Data

The production of Bleomycin is a complex process influenced by fermentation conditions and the genetic makeup of the Streptomyces verticillus strain. The following tables summarize key quantitative data related to Bleomycin production and purification.

Table 1: Bleomycin Production Yields in Streptomyces verticillus ATCC 15003

| Fermentation Condition | Bleomycin A2 Yield (mg/L) | Bleomycin B2 Yield (mg/L) |

| Complex Fermentation Medium (Wild-Type) | 22.18 ± 3.29 | 38.26 ± 2.36 |

| Genetically Engineered Strain (OBlmT/ManAB) with GlcNAc Induction | 61.79 | 36.9 |

Data sourced from a 2020 study on enhancing Bleomycin production.[4][5]

Table 2: Purification of Bleomycin using Immobilized Metal Affinity Chromatography (IMAC)

| Parameter | Value |

| Resin Binding Capacity | 300 nmol/mL of Cu(II)-loaded IDA resin |

| Bleomycin Capture Yield | 50% |

Data based on a protocol for Cu(II)-Iminodiacetate Affinity Chromatography.

Experimental Protocols

Fermentation of Streptomyces verticillus ATCC 15003

This protocol is based on methodologies aimed at enhancing Bleomycin production.[4]

a) Media Preparation:

-

Seed Medium: Tryptic Soy Broth (TSB) supplemented with 0.4% glycine (B1666218) and 10% sucrose (B13894) (m/v).

-

Fermentation Medium (Medium II):

-

Mannose: 10 g/L

-

Chitosan: 5 g/L

-

N-acetylglucosamine (GlcNAc): 20 g/L

-

Dextrin: 40 g/L

-

KH2PO4: 1 g/L

-

MgSO4·7H2O: 1 g/L

-

NaCl: 1 g/L

-

KNO3: 6 g/L

-

FeSO4·7H2O: 0.001 g/L

-

MnCl2: 0.001 g/L

-

ZnSO4·7H2O: 0.001 g/L

-

3-Morpholinopropanesulfonic acid (MOPS): 5 g/L

-

Adjust pH to 6.5 with 3 mol/L NaOH solution.

-

b) Inoculation and Culture Conditions:

-

Inoculate spores of S. verticillus ATCC 15003 into the seed medium.

-

Incubate at 28°C for 48 hours.

-

Transfer 4 mL of the pre-culture into the fermentation medium.

-

Incubate the fermentation culture at 28°C for 7 days with shaking.

Isolation and Purification of Bleomycin by Immobilized Metal Affinity Chromatography (IMAC)

This protocol utilizes the high affinity of Bleomycin for copper ions for selective purification.

a) Materials:

-

Streptomyces verticillus culture supernatant

-

Iminodiacetate (IDA) chelating resin

-

Copper (II) sulfate (B86663) solution

-

Binding Buffer: Alkaline pH (e.g., pH 9)

-

Elution Buffer: Acidic pH (e.g., pH 5)

b) Protocol:

-

Column Preparation: Pack a chromatography column with the IDA chelating resin.

-

Charging the Resin: Equilibrate the column with water and then charge it with a solution of copper (II) sulfate. This immobilizes Cu²⁺ ions on the resin.

-

Equilibration: Wash the column with the binding buffer to remove excess copper ions and to equilibrate the resin to the desired pH.

-

Sample Loading: Centrifuge the fermentation broth to remove mycelia and other solids. Pass the resulting supernatant through the prepared Cu(II)-IDA column. Bleomycin will bind to the immobilized copper ions.

-

Washing: Wash the column extensively with the binding buffer to remove unbound impurities.

-

Elution: Elute the bound Bleomycin by passing the elution buffer through the column. The acidic pH protonates the β-hydroxyhistidine amide moiety of Bleomycin, disrupting its coordination with the copper ion and causing its elution.

-

Analysis: Analyze the collected fractions for Bleomycin content and purity using High-Performance Liquid Chromatography (HPLC).

Visualization of Key Pathways and Workflows

Bleomycin Biosynthetic Pathway

The biosynthesis of Bleomycin is a fascinating example of a hybrid non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) system. The following diagram illustrates the modular nature of this pathway.

Caption: Logical flow of the hybrid NRPS-PKS biosynthesis of Bleomycin.

Experimental Workflow for Bleomycin Isolation

The following diagram outlines the key steps in the isolation and purification of Bleomycin from Streptomyces verticillus culture.

Caption: Workflow for the isolation and purification of Bleomycin.

Bleomycin's Mechanism of Action

Bleomycin exerts its cytotoxic effects by inducing DNA strand breaks. This process is initiated by the formation of a metallo-bleomycin complex that generates reactive oxygen species.

Caption: Simplified signaling pathway of Bleomycin's mechanism of action.

References

- 1. The resolution of two clinical agents, bleomycin and desferrioxamine B, from a Streptomyces verticillus fermentation mixture using multi-dimensional immobilised metal ion affinity chromatography - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Enhancement of bleomycin production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancement of bleomycin production in Streptomyces verticillus through global metabolic regulation of N-acetylglucosamine and assisted metabolic profiling analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Activity of Bleomycin A2 vs. B2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the chemical structures and biological activities of Bleomycin (B88199) A2 and Bleomycin B2, two principal components of the anti-cancer drug Bleomycin. This document delves into their structural distinctions, comparative efficacies in DNA degradation and cytotoxicity, and the experimental methodologies used for their evaluation.

Chemical Structure: A Subtle Distinction with Significant Consequences

Bleomycin is a complex glycopeptide antibiotic isolated from Streptomyces verticillus. The core structure of all bleomycins, known as bleomycinic acid, is constant. The variation among the different bleomycin analogues arises from the terminal amine substituent. Bleomycin A2 and B2 are structurally identical except for their C-terminal amine moieties.[1]

-

Bleomycin A2 possesses a (3-aminopropyl)dimethylsulfonium terminal group.

-

Bleomycin B2 terminates with an agmatine (B1664431) ((4-aminobutyl)guanidinium) group.[2]

This seemingly minor difference in the cationic terminal substituent has been shown to influence the DNA cleavage efficiency of these molecules.[1]

Chemical Formulae:

Comparative Biological Activity

The primary mechanism of action for bleomycins involves the oxidative cleavage of DNA.[4] This process is initiated by the chelation of a metal ion, typically iron, which then reacts with molecular oxygen to produce reactive oxygen species (ROS) that cause single- and double-strand breaks in DNA.[4] This DNA damage ultimately triggers cell cycle arrest, primarily at the G2/M phase, and apoptosis.[5][6]

DNA Cleavage Efficiency

Studies have demonstrated that Bleomycin B2 is more potent in inducing DNA damage than Bleomycin A2.

| Parameter | Bleomycin A2 | Bleomycin B2 | Experimental System | Reference |

| DNA Breaks | Lower | Considerably Higher | Ligase-proficient Saccharomyces cerevisiae cells | [1][7] |

| EC₅₀ (Plasmid DNA Relaxation) | 0.32 ± 0.02 µM | Not explicitly compared in the same study, but B2's higher break induction suggests a lower EC₅₀. | pBluescript SK II (+) plasmid DNA | [8] |

EC₅₀ represents the effective concentration required to cause 50% relaxation of supercoiled plasmid DNA.

Cytotoxicity

The cytotoxic effects of Bleomycin A2 and B2 have been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a generally higher potency for the commercial mixture (predominantly A2) and individual components in certain cell lines.

| Cell Line | Cancer Type | Bleomycin A2 (IC₅₀ in µM) | Bleomycin B2 (IC₅₀ in µM) | Bleomycin (A2/B2 mixture) (IC₅₀ in µM) | Reference |

| A549 | Lung Carcinoma | 60.0 ± 5.0 | 70.0 ± 6.0 | 48.0 ± 5.0 | [9] |

| H1299 | Lung Carcinoma | 85.0 ± 8.0 | 95.0 ± 9.0 | 78.0 ± 6.0 | [9] |

| HCT116 | Colon Carcinoma | 35.0 ± 4.0 | 40.0 ± 5.0 | 30.0 ± 4.0 | [9] |

| HT29 | Colon Carcinoma | 95.0 ± 9.0 | 105.0 ± 10.0 | 85.0 ± 7.0 | [9] |

| HeLa | Cervical Cancer | 0.5 (48h) | - | 0.5 (48h) | [9] |

Experimental Protocols

Plasmid DNA Relaxation Assay for DNA Cleavage

This assay is a standard method to assess single- and double-strand breaks in DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Bleomycin A2 and B2

-

Ferrous sulfate (B86663) (FeSO₄)

-

Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.5)

-

Agarose (B213101) gel electrophoresis system

-

DNA staining agent (e.g., ethidium (B1194527) bromide)

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing:

-

Supercoiled plasmid DNA (final concentration 10-20 ng/µL)

-

Reaction buffer

-

Freshly prepared FeSO₄ (final concentration ~10 µM)

-

Varying concentrations of Bleomycin A2 or B2.

-

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

-

Load the samples onto an agarose gel (e.g., 1%).

-

Perform electrophoresis to separate the different plasmid forms: supercoiled (Form I), open-circular (Form II - single-strand break), and linear (Form III - double-strand break).

-

Stain the gel with a DNA intercalating dye and visualize under UV light.

-

Quantify the intensity of each band using densitometry to determine the percentage of each plasmid form.[3][8]

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Materials:

-

Cancer cell lines cultured in 96-well plates

-

Bleomycin A2 and B2

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of Bleomycin A2 or B2 for a specified duration (e.g., 24, 48, or 72 hours). Include untreated controls.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.[1][10]

HPLC Method for Bleomycin A2 and B2 Quantification

This protocol outlines a reversed-phase HPLC method for the separation and quantification of Bleomycin A2 and B2.

Instrumentation and Conditions:

-

HPLC System: Quaternary solvent delivery system, autosampler, and UV detector.

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of an ion-pairing reagent (e.g., sodium dodecyl sulfate) in a buffered aqueous solution and an organic modifier (e.g., acetonitrile).

-

Flow Rate: 1 mL/min.

-

Detection Wavelength: 295 nm.

-

Column Temperature: 40°C.

Procedure:

-

Sample Preparation: For plasma samples, perform protein precipitation using a suitable agent (e.g., acetonitrile). Centrifuge and collect the supernatant.

-

Standard Preparation: Prepare stock solutions of Bleomycin A2 and B2 in a suitable buffer (e.g., 0.1M sodium-phosphate buffer, pH 6.8). Create a series of calibration standards by diluting the stock solutions in drug-free plasma.

-

Injection: Inject the prepared samples and standards into the HPLC system.

-

Data Analysis: Identify and quantify the peaks corresponding to Bleomycin A2 and B2 based on their retention times compared to the standards. Construct a calibration curve to determine the concentration of each analogue in the unknown samples.[2][11]

Visualizations

Mechanism of Action

Caption: General mechanism of action for Bleomycin A2 and B2.

Experimental Workflow for Cytotoxicity and DNA Cleavage Analysis

Caption: Workflow for comparing the activity of Bleomycin A2 and B2.

References

- 1. benchchem.com [benchchem.com]

- 2. repository.up.ac.za [repository.up.ac.za]

- 3. benchchem.com [benchchem.com]

- 4. Bleomycin pharmacology: mechanism of action and resistance, and clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. youtube.com [youtube.com]

- 7. Degradation of DNA and structure-activity relationship between bleomycins A2 and B2 in the absence of DNA repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Designer Bleomycin with Significantly Improved DNA Cleavage Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Bleomycin Inhibits Proliferation via Schlafen-Mediated Cell Cycle Arrest in Mouse Alveolar Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repository.up.ac.za [repository.up.ac.za]

Methodological & Application

Application Notes and Protocols for Inducing Pulmonary Fibrosis in Mice using Bleomycin (sulfate)

Introduction

The bleomycin-induced pulmonary fibrosis model is one of the most widely utilized and well-characterized animal models for studying the pathogenesis of idiopathic pulmonary fibrosis (IPF) and for the preclinical evaluation of potential anti-fibrotic therapies.[1][2] Bleomycin (B88199), a glycopeptide antibiotic isolated from Streptomyces verticillatus, is used clinically as a chemotherapeutic agent. Its utility in research is limited by a significant side effect: the development of interstitial pulmonary fibrosis. This model mimics several key features of human IPF, including initial inflammation, epithelial cell injury, fibroblast activation and proliferation, and excessive extracellular matrix deposition, leading to scarring and compromised lung function.[3][4]

Mechanism of Action

Bleomycin induces lung injury primarily by causing DNA strand breaks in the presence of oxygen and iron, which generates an overproduction of reactive oxygen species (ROS).[5] The lungs are particularly susceptible to this damage due to low levels of bleomycin hydrolase, an enzyme that inactivates bleomycin.[3] This initial insult triggers an inflammatory cascade, followed by a fibrotic phase characterized by the activation of key signaling pathways. The Transforming Growth Factor-β (TGF-β) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are central to this process, promoting the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive collagen deposition.[6][7][8]

Key Considerations

Mouse Strain Selection: The response to bleomycin is highly dependent on the mouse strain. C57BL/6 mice are known to be strong responders and are highly susceptible to developing fibrosis, making them the most commonly used strain.[5][9] Conversely, strains like BALB/c are relatively resistant to bleomycin-induced fibrosis.[3][5] This genetic variation influences the degree of inflammation and subsequent fibrotic response.[9]

Route of Administration: The method of bleomycin delivery significantly impacts the distribution and characteristics of the resulting fibrosis.

-

Intratracheal (IT) Instillation: This is the most common method due to its direct delivery to the lungs, resulting in a robust and relatively rapid fibrotic response.[3][4] However, it can lead to heterogeneous lesion distribution.[10]

-

Intratracheal Aerosolization (Microsprayer): This technique provides a more uniform and homogeneous distribution of bleomycin throughout the lung lobes compared to simple instillation, reducing variability between animals.[10][11][12]

-

Oropharyngeal Aspiration: A less invasive alternative to IT instillation that also results in homogeneous fibrosis.[13]

-

Intranasal (IN) Instillation: A minimally invasive technique that can induce fibrosis comparable to IT methods while reducing animal distress.[14]

-

Systemic Administration (Intravenous, Intraperitoneal): These routes tend to produce a more diffuse, subpleural scarring pattern that can be more similar to the histological presentation of human IPF.[3][15][16]

Data Presentation

Table 1: Comparison of Bleomycin Administration Routes in Mice

| Route | Advantages | Disadvantages | Typical Fibrosis Pattern |

|---|---|---|---|

| Intratracheal (IT) | Direct lung delivery, robust response, widely used.[3][4] | Can be invasive, may cause uneven distribution.[10] | Bronchocentric and patchy fibrosis.[3] |

| Aerosolization (Microsprayer) | Homogeneous lesion distribution, high reproducibility.[11][12] | Requires specialized equipment. | Diffuse and uniform fibrosis.[11] |

| Oropharyngeal Aspiration | Less invasive than IT, homogeneous distribution.[13] | Requires precise technique to ensure lung delivery. | Homogeneous fibrosis throughout lung lobes.[13] |

| Intranasal (IN) | Minimally invasive, reduces animal distress.[14] | Potential for upper airway deposition. | Uniform fibrosis, comparable to IT.[14] |

| Intraperitoneal (IP) / Intravenous (IV) | Models systemic exposure, less technically demanding.[15] | Requires higher cumulative dose, may have systemic effects. | Subpleural scarring, more diffuse fibrosis.[3][16] |

Table 2: Recommended Bleomycin Dosages for C57BL/6 Mice

| Administration Route | Dosage | Frequency | Reference |

|---|---|---|---|

| Intratracheal | 1.0 - 4.0 mg/kg | Single dose | [17] |

| Intratracheal (Microsprayer) | 3.0 mg/kg | Single dose | [11] |

| Intranasal | 3.0 - 5.0 mg/kg | Single dose | [14] |

| Intraperitoneal | 0.5 mg/mouse | Twice weekly for 8 weeks |[15] |

Note: The optimal dose should be determined empirically, as it can be influenced by the specific bleomycin batch, mouse strain, and laboratory conditions.

Table 3: Timeline and Key Markers of Bleomycin-Induced Lung Injury

| Time Post-Bleomycin | Phase | Key Histological & Cellular Events | Key Molecular Markers |

|---|---|---|---|

| 1-7 Days | Inflammation / Acute Injury | Alveolar epithelial cell damage, influx of neutrophils and macrophages.[6][18] | Increased TNF-α, IL-6, Lactate Dehydrogenase (LDH), Total Protein in BALF.[6][16][19] |

| 7-14 Days | Fibroblast Proliferation | Proliferation of fibroblasts, early collagen deposition.[18] | Peak TGF-β1 expression, increased α-SMA.[6][20] |

| 14-28 Days | Established Fibrosis | Extensive collagen deposition, architectural distortion, formation of fibrotic foci.[6][18] | Peak hydroxyproline (B1673980) content, elevated MMP-7.[6] |

Table 4: Expected Changes in Key Biochemical Markers (Day 14-28 vs. Control)

| Marker | Sample Type | Typical Fold Change | Significance |

|---|---|---|---|

| Hydroxyproline | Lung Tissue | 2-4 fold | Gold standard for total collagen quantification.[6] |

| TGF-β1 | BALF, Lung Tissue | 2-5 fold | Central mediator of fibrosis.[5][6] |

| Collagen Type I (Col1a1) | Lung Tissue (mRNA/protein) | Significantly increased | Major component of fibrotic scar.[21][22] |

| α-Smooth Muscle Actin (α-SMA) | Lung Tissue | Significantly increased | Marker of myofibroblast differentiation.[7][20] |

| Lactate Dehydrogenase (LDH) | BALF | 2-5 fold (early phase) | General marker of acute cell injury.[6][17] |

| Total Protein | BALF | 2-6 fold (early phase) | Indicates increased alveolar-capillary permeability.[4][6] |

Experimental Workflow & Signaling Pathways

Experimental Protocols

Protocol 1: Intratracheal Instillation of Bleomycin

This protocol describes a single intratracheal dose of bleomycin to induce pulmonary fibrosis in C57BL/6 mice.

Materials:

-

Bleomycin sulfate (B86663) (e.g., Calbiochem)

-

Sterile 0.9% saline

-

Anesthetic (e.g., inhaled isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Animal board or platform for restraint

-

High-intensity light source

-

Small animal laryngoscope or otoscope

-

22-gauge plastic cannula or equivalent sterile catheter

Procedure:

-

Preparation: Prepare a fresh solution of bleomycin in sterile saline to the desired concentration (e.g., 2.5 mg/kg). A typical administration volume is 50 µL per 20-25g mouse.[23]

-

Anesthesia: Anesthetize the mouse using a validated institutional protocol. Ensure the mouse has reached a surgical plane of anesthesia (unresponsive to toe pinch).

-

Positioning: Place the mouse in a supine position on a slanted board (approximately 45 degrees). Suspend the mouse by its upper incisors using a wire or thread to straighten the neck and airway.

-

Visualization: Use a high-intensity light source to transilluminate the neck. Gently pull the tongue to the side with forceps to visualize the glottis. A small animal laryngoscope can aid in visualization.

-

Instillation: Carefully insert the cannula into the trachea, ensuring it passes the vocal cords. The cannula should be inserted approximately 1-1.5 cm.

-

Delivery: Administer the 50 µL of bleomycin solution (or saline for control animals) through the cannula.[23]

-

Recovery: Remove the cannula and place the mouse in an upright position to ensure the solution distributes evenly into the lungs. Monitor the animal continuously until it has fully recovered from anesthesia. Place it in a clean cage on a warming pad.

Protocol 2: Assessment of Pulmonary Fibrosis via Histology

This protocol is for the qualitative and semi-quantitative assessment of fibrosis at a terminal endpoint (e.g., Day 21).

Materials:

-

4% Paraformaldehyde (PFA) or 10% Neutral Buffered Formalin (NBF)

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol

-

Paraffin processing reagents

-

Microtome

-

Masson's Trichrome staining kit

-

Microscope

Procedure:

-

Lung Perfusion & Fixation: At the experimental endpoint, euthanize the mouse. Open the thoracic cavity and cannulate the trachea.

-

Inflate the lungs with a fixative (e.g., 4% PFA) at a constant pressure (e.g., 20-25 cm H₂O) to preserve the lung architecture.

-

Ligate the trachea and carefully dissect the lungs. Place the inflated lungs in the same fixative for 24 hours at 4°C.

-

Tissue Processing: After fixation, transfer the lungs to 70% ethanol. Process the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

-

Staining: Deparaffinize and rehydrate the sections. Perform Masson's Trichrome staining according to the manufacturer's protocol. This stain will color collagen blue, nuclei black, and cytoplasm/muscle red.

-

Analysis:

-

Qualitative: Visually inspect the slides for fibrotic foci, collagen deposition, and architectural distortion.

-

Semi-Quantitative (Ashcroft Score): Score multiple random fields of view from each lung section using the Ashcroft scoring method, which grades fibrosis on a scale of 0 (normal) to 8 (total fibrosis).[18]

-

Protocol 3: Quantification of Lung Collagen via Hydroxyproline Assay

This protocol provides a quantitative measure of total collagen content in the lung.

Materials:

-

Whole lung or a specific lobe (snap-frozen or fresh)

-

6N Hydrochloric Acid (HCl)

-

Hydroxyproline standards

-

Chloramine-T solution

-

Perchloric acid

-

p-Dimethylaminobenzaldehyde (DMAB) solution

-

Spectrophotometer or plate reader (550-560 nm)

Procedure:

-

Tissue Preparation: Weigh the lung tissue (wet weight).

-

Hydrolysis: Place the tissue in a pressure-resistant, sealed tube with 6N HCl. Hydrolyze the tissue by heating at 110-120°C for 18-24 hours. This process breaks down the protein and liberates the amino acids, including hydroxyproline.

-

Neutralization & Dilution: After cooling, neutralize the hydrolysate with NaOH. The final pH should be between 6.0 and 7.0. Dilute the sample with distilled water.

-

Oxidation: Add Chloramine-T solution to each sample and standard, and incubate at room temperature for 20-25 minutes. This oxidizes the hydroxyproline.

-

Color Development: Add perchloric acid to stop the oxidation. Then, add DMAB solution and incubate at 60-65°C for 20 minutes to develop the color.

-

Measurement: After cooling, measure the absorbance of the samples and standards at ~557 nm.

-

Calculation: Calculate the hydroxyproline concentration in the samples using the standard curve. Results are typically expressed as µg of hydroxyproline per mg of wet lung weight or per right lung.

Protocol 4: Bronchoalveolar Lavage (BAL) and Cell Analysis

This protocol is for collecting cells and fluid from the alveolar space to assess inflammation and injury.

Materials:

-

Cold, sterile PBS (calcium and magnesium-free)

-

Tracheal cannula

-

1 mL syringe

-

Hemocytometer or automated cell counter

-

Microscope slides and cytocentrifuge (e.g., Cytospin)

-

Differential stain (e.g., Diff-Quik)

Procedure:

-

BAL Collection: At the endpoint, euthanize the mouse and expose the trachea. Cannulate the trachea.

-

Instill a fixed volume of cold PBS (e.g., 0.8 - 1.0 mL) into the lungs via the cannula.

-

Gently aspirate the fluid back. Repeat this wash process 2-3 times, pooling the recovered fluid. The typical recovery volume is ~70-80%.

-

Total Cell Count: Keep the BAL fluid (BALF) on ice. Centrifuge the BALF at a low speed (e.g., 300 x g for 10 minutes) to pellet the cells. Resuspend the cell pellet in a known volume of PBS. Count the total number of cells using a hemocytometer.

-

Differential Cell Count: Prepare slides by centrifuging a cell suspension onto a slide using a cytocentrifuge.

-

Stain the slides with a differential stain. Count at least 200-300 cells under a microscope and differentiate them into macrophages, neutrophils, lymphocytes, and eosinophils based on morphology.

-

BALF Supernatant Analysis: The supernatant from the initial centrifugation can be stored at -80°C and used to measure total protein (e.g., BCA assay), LDH, or specific cytokines (ELISA).

References

- 1. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aragen.com [aragen.com]

- 3. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of mouse strain differences in the susceptibility to fibrosis: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. PI3K/Akt signaling is involved in the pathogenesis of bleomycin‑induced pulmonary fibrosis via regulation of epithelial‑mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of Raf1 ameliorates bleomycin-induced pulmonary fibrosis through attenuation of TGF-β1 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The role of strain variation in murine bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Intratracheal Bleomycin Aerosolization: The Best Route of Administration for a Scalable and Homogeneous Pulmonary Fibrosis Rat Model? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 12. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Administration of bleomycin via the oropharyngeal aspiration route leads to sustained lung fibrosis in mice and rats as quantified by UTE-MRI and histology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Optimization of intranasal bleomycin dose for effective pulmonary fibrosis induction in mice with minimal animal distress - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]

- 16. researchgate.net [researchgate.net]

- 17. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. JCI - Telomerase activity is required for bleomycin-induced pulmonary fibrosis in mice [jci.org]

- 21. youtube.com [youtube.com]

- 22. mdpi.com [mdpi.com]

- 23. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bleomycin (Sulfate) Administration in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bleomycin (B88199), an antineoplastic antibiotic, is widely used to induce fibrosis in various animal models, particularly for studying idiopathic pulmonary fibrosis (IPF).[1][2][3] Its administration leads to dose-dependent toxicity, inflammation, and subsequent fibrosis, mimicking the histopathological features of human fibrotic diseases.[1][3] This document provides detailed protocols for the administration of Bleomycin (sulfate) in rodent models, focusing on the induction of pulmonary and skin fibrosis, along with methods for assessment and relevant signaling pathways.

Experimental Protocols

I. Bleomycin-Induced Pulmonary Fibrosis in Mice and Rats

The most common method for inducing pulmonary fibrosis is the direct administration of Bleomycin into the lungs via intratracheal (IT) instillation.[1][2][4] Systemic routes such as intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) can also be used and may result in a different pattern of fibrosis.[4][5]

A. Preparation of Bleomycin Sulfate (B86663) Solution

Bleomycin sulfate is a powder that needs to be reconstituted before administration.[6][7]

-

Reconstitution: Dissolve Bleomycin sulfate powder in sterile, pyrogen-free 0.9% saline.[2][6] To obtain a desired working concentration, for example, 0.05 U/100 µL, resuspend 15 U of lyophilized Bleomycin sulfate in 30 mL of sterile saline.[6]

-

Handling Precautions: Bleomycin is a hazardous agent and should be prepared in a chemical hood.[6][8]

-

Storage: Store the reconstituted solution at 4°C and use it within 24 hours.[6] Some sources suggest it can be stored for longer periods.[7][9] For long-term storage, aliquots can be frozen at -20°C for up to 6 months.[8] Before use, the solution should be brought to room temperature.[6]

B. Intratracheal (IT) Instillation

This method ensures direct delivery of Bleomycin to the lungs.[1][2]

-

Animal Preparation:

-

Anesthetize the animal using an appropriate anesthetic cocktail, such as Ketamine (100 mg/kg) and Xylazine (10 mg/kg) administered intraperitoneally.[2] The depth of anesthesia should be confirmed by the absence of a pedal withdrawal reflex.[2]

-

Place the anesthetized animal in a supine position on a surgical board.[2]

-

Remove the fur from the ventral neck region and disinfect the area.[2]

-

-

Surgical Procedure:

-

Make a small midline incision in the skin of the neck to expose the trachea.[2]

-

Carefully separate the underlying muscles to visualize the trachea, which appears as a white, translucent tube with visible cartilaginous rings.[6]

-

Using a syringe with a fine-gauge needle (24-27 gauge), carefully puncture the trachea between two cartilaginous rings.[2][6]

-

Instill the Bleomycin solution (typically 30-50 µL for mice and 0.2-0.5 mL for rats).[2][10] A small volume of air (approximately 50 µL) can be injected after the Bleomycin to ensure its distribution to the distal airways.[2]

-

-

Post-Procedure Care:

C. Other Administration Routes for Pulmonary Fibrosis

| Route | Description | Advantages | Disadvantages |

| Intravenous (IV) Injection | Systemic administration via the tail vein.[1] | Induces subpleural scarring similar to human disease.[4] | Less direct delivery to the lungs compared to IT. |

| Intraperitoneal (IP) Injection | Injection into the peritoneal cavity.[1] | Technically simpler than IT or IV.[4] | May lead to less consistent lung fibrosis. |

| Subcutaneous (SC) Osmotic Minipumps | Continuous delivery of Bleomycin over a set period.[1] | Provides sustained exposure to the drug. | Requires surgical implantation of the pump. |

II. Bleomycin-Induced Skin Fibrosis in Mice

This model is used to study scleroderma (systemic sclerosis).

-

Procedure: Administer daily subcutaneous injections of Bleomycin (e.g., 100 µL of 1 mg/mL solution) into a designated area of the back for a period of 21 consecutive days.[11]

Data Presentation

Table 1: Recommended Bleomycin Dosages for Inducing Pulmonary Fibrosis

| Animal Model | Route of Administration | Dosage | Reference |

| Mouse (C57BL/6) | Intratracheal (IT) | 1 - 4 mg/kg (or 1.5 U/kg) | [2][6] |

| Mouse (C57BL/6) | Intratracheal (IT) | 0.25 - 1 mg/kg | [12] |

| Mouse (ICR) | Intratracheal (IT) | 1, 2, or 4 mg/kg (3 consecutive doses) | [13] |

| Mouse (C57BL/6) | Intraperitoneal (IP) | 20 mg/kg (low dose) or 50 mg/kg (high dose) daily for 7 days | [14] |

| Mouse (C57BL/6) | Intravenous (IV) | 10 mg/kg (low dose) or 20 mg/kg (high dose) | [14] |

| Rat (Wistar/Sprague Dawley) | Intratracheal (IT) | 2.5 mg/kg | [15] |

| Rat (Sprague Dawley) | Intratracheal (IT) | 5 mg/kg | [16] |

| Rat | Intratracheal (IT) | 2 U/kg (double dose on day 0 and 4) | [17] |

Table 2: Timeline and Assessment of Bleomycin-Induced Pulmonary Fibrosis

| Time Point | Pathological Events | Assessment Methods |

| Days 3-7 | Acute inflammation, infiltration of neutrophils and macrophages.[15][18] | Bronchoalveolar Lavage (BAL) fluid analysis for cell counts and inflammatory markers (LDH, cytokines).[1][15] |

| Days 14-28 | Peak of fibrosis, collagen deposition, and lung architecture destruction.[2][15][18] | Histological analysis (H&E, Masson's Trichrome staining), Ashcroft scoring, Hydroxyproline (B1673980) assay for collagen content.[1][10] |

| Post Day 28 | Fibrosis may persist or partially resolve depending on the model.[18] | Lung function tests, Micro-CT imaging.[12] |

Assessment of Fibrosis

A. Histological Analysis

-

Tissue Preparation: Euthanize the animal and perfuse the lungs with saline.[1] Inflate the lungs with a fixative (e.g., 10% neutral buffered formalin) at a constant pressure.[1] Excise the lungs, fix for at least 24 hours, and process for paraffin (B1166041) embedding and sectioning.[1]

-

Staining:

-

Hematoxylin and Eosin (H&E): For general morphology and inflammation assessment.

-

Masson's Trichrome: To visualize collagen deposition (stains blue).[1]

-

-

Scoring: The Ashcroft score is a semi-quantitative method to grade the severity of lung fibrosis, ranging from 0 (normal lung) to 8 (total fibrous obliteration).[10]

B. Biochemical Analysis

-

Hydroxyproline Assay: Measures the total collagen content in the lung tissue.[10] This involves hydrolyzing the lung tissue and quantifying the hydroxyproline concentration, a major component of collagen.[10]

C. Bronchoalveolar Lavage (BAL) Fluid Analysis

-

Procedure: Cannulate the trachea and instill a known volume of sterile saline or PBS into the lungs, then gently aspirate the fluid.[1]

-

Analysis: Perform total and differential cell counts to assess inflammation. The supernatant can be used for cytokine analysis.[1]

D. Animal Monitoring

-

Body Weight and Body Condition Score (BCS): Regular monitoring of body weight and BCS is crucial as Bleomycin administration can lead to weight loss.[19][20][21] A decrease in BCS can be indicative of systemic muscle and fat loss.[19][20]

Signaling Pathways and Visualizations

Bleomycin-Induced Pulmonary Fibrosis Workflow

Caption: Experimental workflow for inducing and assessing pulmonary fibrosis using intratracheal Bleomycin administration.

Key Signaling Pathway in Bleomycin-Induced Fibrosis

Caption: Simplified signaling cascade initiated by Bleomycin leading to the development of pulmonary fibrosis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Mouse models of bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]

- 7. rsc.niaid.nih.gov [rsc.niaid.nih.gov]

- 8. Pre-Conditioning the Airways of Mice with Bleomycin Increases the Efficiency of Orthotopic Lung Cancer Cell Engraftment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labeling.pfizer.com [labeling.pfizer.com]

- 10. benchchem.com [benchchem.com]

- 11. The stromal vascular fraction mitigates bleomycin-induced skin fibrosis in mice by modulating vascular lesions and secreting antifibrotic factors at different stages of disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dose-response Effects of Bleomycin on Inflammation and Pulmonary Fibrosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pulmonary fibrosis model of mice induced by different administration methods of bleomycin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Noninvasive Monitoring of Bleomycin-induced Lung Injury in Rats Using Pulmonary Function Test - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Pharmacokinetics and tissue distribution of bleomycin-induced idiopathic pulmonary fibrosis rats treated with cryptotanshinone [frontiersin.org]

- 17. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]

- 18. Highly Calibrated Relationship Between Bleomycin Concentrations and Facets of the Active Phase Fibrosis in Classical Mouse Bleomycin Model - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Monitoring the Health Status of Mice with Bleomycin-induced Lung Injury by Using Body Condition Scoring - PMC [pmc.ncbi.nlm.nih.gov]

- 20. aalas [aalas.kglmeridian.com]

- 21. researchgate.net [researchgate.net]

Application Notes and Protocols for Bleomycin (Sulfate) in Transfected Cell Selection

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bleomycin (B88199) (sulfate) as a selective agent for the generation of stable mammalian cell lines. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data to facilitate the successful establishment of genetically modified cell lines for research and drug development.

Introduction to Bleomycin Selection

Bleomycin, a glycopeptide antibiotic isolated from Streptomyces verticillus, is a potent cytotoxic agent that causes DNA strand breaks, leading to cell death.[1] This characteristic is harnessed for the selection of mammalian cells that have been successfully transfected with a plasmid containing both a gene of interest and the Sh ble gene, which confers resistance to Bleomycin. The Sh ble gene product is a protein that binds to Bleomycin, preventing it from damaging the cell's DNA.[1] This system allows for the selective elimination of non-transfected cells, enabling the isolation and propagation of stable cell lines that have integrated the desired gene into their genome. Zeocin™, a formulation of phleomycin, is structurally similar to Bleomycin and is often used interchangeably as it utilizes the same resistance gene.[1][2]

Mechanism of Action

Bleomycin's cytotoxic effect is a multi-step process initiated by its ability to chelate metal ions, most notably iron (II), to form a metallo-bleomycin complex.[3][4] This complex then intercalates into the DNA double helix.[3] In the presence of molecular oxygen, the complex generates reactive oxygen species (ROS), such as superoxide (B77818) and hydroxyl radicals.[3][4] These highly reactive radicals attack the deoxyribose backbone of DNA, causing both single- and double-strand breaks.[3][4][5] The extensive DNA damage triggers a cellular stress response, often involving the activation of the DNA damage response (DDR) pathway and proteins like p53, which can lead to cell cycle arrest, typically at the G2/M phase, and ultimately apoptosis (programmed cell death).[3][6][7]

The resistance to Bleomycin is conferred by the product of the Sh ble gene, a protein that binds to Bleomycin in a one-to-one stoichiometric ratio. This binding sequesters the antibiotic, preventing it from intercalating into DNA and causing damage.[1] Consequently, cells expressing the Sh ble gene can survive and proliferate in a culture medium containing Bleomycin.

Data Presentation: Recommended Bleomycin Concentrations

The optimal concentration of Bleomycin for selection varies significantly depending on the cell line. Therefore, it is crucial to perform a kill curve experiment for each new cell line to determine the minimum concentration that effectively kills non-transfected cells. The following table provides general concentration ranges for Bleomycin and other common selection antibiotics.

| Antibiotic | Organism/Cell Type | Recommended Concentration Range (µg/mL) | Reference |

| Bleomycin (sulfate) | Mammalian Cells | 10 - 100 | [6] |

| Bleomycin (sulfate) | Porcine Embryonic Fibroblasts | 800 | [8] |

| Phleomycin/Zeocin™ | Mammalian Cells | 5 - 50 | [5] |

| Phleomycin/Zeocin™ | E. coli | 5 | [5] |

| Phleomycin/Zeocin™ | S. cerevisiae (Yeast) | 10 | [5] |

| Phleomycin/Zeocin™ | Fungi | 10 - 50 | [5] |

| Phleomycin/Zeocin™ | Plant Cells | 5 - 25 | [5] |

| G418 (Geneticin) | Mammalian Cells | 100 - 800 | |

| Hygromycin B | Mammalian Cells | 200 - 800 | |

| Puromycin | Mammalian Cells | 0.25 - 10 | [9] |

| Blasticidin S | Mammalian Cells | 1 - 20 | [10] |

Experimental Protocols

Phase 1: Determining the Optimal Bleomycin Concentration (Kill Curve)

This protocol outlines the steps to establish the minimum concentration of Bleomycin required to kill non-transfected parental cells.[2] This is a critical first step before proceeding with the selection of transfected cells.

Materials:

-

Healthy, actively dividing culture of the parental (non-transfected) cell line.[2]

-

Complete cell culture medium.[2]

-

Bleomycin (sulfate) stock solution (e.g., 10 mg/mL in sterile water).[2]

-

96-well or 24-well tissue culture plates.[2]

-

Phosphate-buffered saline (PBS), sterile.[2]

-

Trypsin-EDTA (for adherent cells).[2]

-

Cell counting apparatus (e.g., hemocytometer or automated cell counter).[2]

Procedure:

-

Cell Plating: The day before starting the experiment, seed the cells in a 24-well or 96-well plate at a density that will result in 25-50% confluency on the day of antibiotic addition.[1] It is recommended to plate adherent cells at a density of 0.8–2.5 x 10^5 cells/mL and suspension cells at 2.5–4.5 x 10^5 cells/mL.[] Include enough wells to test a range of Bleomycin concentrations in triplicate, along with a no-antibiotic control.[1]

-

Preparation of Bleomycin Dilutions: Prepare a series of dilutions of Bleomycin in complete cell culture medium. A suggested starting range is 0, 10, 25, 50, 75, 100, 200, 400, 600, 800, and 1000 µg/mL.[1]

-

Antibiotic Addition: After 24 hours of incubation, aspirate the medium from the wells and replace it with the medium containing the different concentrations of Bleomycin.[1] For the control wells, add fresh medium without the antibiotic.[1]

-

Incubation and Observation: Incubate the plates at 37°C in a 5% CO₂ incubator.[1] Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment (for adherent cells), and a decrease in cell density.[1][2] Replace the selective medium every 2-3 days to maintain the antibiotic concentration.[1]

-

Determining the Minimal Lethal Concentration: After 7-14 days, determine the lowest concentration of Bleomycin that results in 100% cell death.[1][] This can be assessed by microscopic observation or by using a viability assay such as Trypan Blue exclusion or an MTT assay.[1] This concentration will be used for the selection of stably transfected cells.[1]

Phase 2: Generation of Stable Cell Lines

This protocol describes the procedure for selecting and isolating cells that have successfully integrated the Bleomycin resistance gene following transfection.

Materials:

-

Transfected cell population.[2]

-

Parental (non-transfected) cell line as a negative control.[2]

-

Complete cell culture medium.[2]

-

Complete cell culture medium containing the predetermined optimal concentration of Bleomycin (selection medium).[2]

-

Tissue culture plates or flasks.[2]

-

Cloning cylinders or sterile pipette tips for isolating colonies.[2]

Procedure:

-